molecular formula C10H12IN B11756202 (R)-2-(3-Iodophenyl)pyrrolidine

(R)-2-(3-Iodophenyl)pyrrolidine

Cat. No.: B11756202
M. Wt: 273.11 g/mol
InChI Key: GOTZSBYCEAUXCK-SNVBAGLBSA-N
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Description

®-2-(3-Iodophenyl)pyrrolidine is an organic compound with the molecular formula C10H12IN. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the molecule is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Iodophenyl)pyrrolidine typically involves the iodination of a phenylpyrrolidine precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-2-(3-Iodophenyl)pyrrolidine may involve more efficient and scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Iodophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodinated derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylpyrrolidine derivative.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.

Major Products

The major products formed from these reactions include iodinated derivatives, deiodinated phenylpyrrolidine, and various substituted phenylpyrrolidine compounds.

Scientific Research Applications

®-2-(3-Iodophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The pyrrolidine ring can interact with hydrophobic pockets in biological macromolecules, enhancing its stability and activity. The overall effect is determined by the compound’s ability to modulate the activity of its molecular targets through these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Iodophenyl)pyrrolidine: The enantiomer of ®-2-(3-Iodophenyl)pyrrolidine with different stereochemistry.

    2-(4-Iodophenyl)pyrrolidine: A structural isomer with the iodine atom at the para position.

    2-(3-Bromophenyl)pyrrolidine: A halogenated analog with a bromine atom instead of iodine.

Uniqueness

®-2-(3-Iodophenyl)pyrrolidine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

(2R)-2-(3-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1

InChI Key

GOTZSBYCEAUXCK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)I

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)I

Origin of Product

United States

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